N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide
CAS No.: 2034563-16-9
VCID: VC4892442
Molecular Formula: C18H13BrClN3O
Molecular Weight: 402.68
* For research use only. Not for human or veterinary use.
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide - 2034563-16-9](/images/structure/VC4892442.png)
Description |
N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. It features a bipyridine moiety attached to a benzamide core, which includes bromine and chlorine substituents on the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its unique molecular properties. SynthesisThe synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide typically involves the reaction of a bipyridine derivative with a benzoyl chloride derivative. For similar compounds, such as N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide, the synthesis involves reacting 5-bromo-2-chlorobenzoyl chloride with 4-(2,3-bipyridinyl)methylamine in solvents like dichloromethane or tetrahydrofuran. Potential ApplicationsCompounds with similar structures to N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide have shown potential in medicinal chemistry, particularly in targeting biological pathways involved in diseases like cancer. The bipyridine moiety can facilitate interactions with enzymes or receptors, while the halogen substituents may enhance stability and reactivity. |
---|---|
CAS No. | 2034563-16-9 |
Product Name | N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide |
Molecular Formula | C18H13BrClN3O |
Molecular Weight | 402.68 |
IUPAC Name | 5-bromo-2-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H13BrClN3O/c19-14-5-6-16(20)15(9-14)18(24)23-11-13-4-2-8-22-17(13)12-3-1-7-21-10-12/h1-10H,11H2,(H,23,24) |
Standard InChIKey | VTMSKPMFGSYUIL-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Solubility | not available |
PubChem Compound | 91817159 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume